(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one
Description
This compound features a bicyclic thieno[3,2-c]pyridine core substituted with a chlorine atom at position 2, fused to a tetrahydrothieno ring system.
Properties
IUPAC Name |
(E)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c17-15-10-13-11-18(9-8-14(13)20-15)16(19)7-6-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAQHPYZOIMRBU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, synthesizing available research findings, case studies, and implications for future studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 303.8 g/mol. Its structure includes a thieno[3,2-c]pyridine moiety which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClNOS |
| Molecular Weight | 303.8 g/mol |
| CAS Number | 2034896-49-4 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties. For example, thieno[3,2-c]pyridines have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorine atom in the structure may contribute to increased potency against microbial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar thieno-pyridine derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells, making this a potential therapeutic target for cancer treatment.
Case Studies
- Anticancer Activity : A study on related thieno[3,2-c]pyridine derivatives showed that modifications at the 2-position significantly enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) compared to unmodified analogs. The mechanism was attributed to increased apoptosis and G1 phase cell cycle arrest.
- Antimicrobial Efficacy : Research indicated that certain thieno[3,2-c]pyridine compounds exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing bioactivity.
Future Directions
Given the preliminary findings on structurally similar compounds, further research is warranted to explore:
- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Systematic modification of the compound's structure to optimize its biological activity and reduce potential toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Compound A: (E)-1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Key Difference : Replaces the phenyl group with a thiophen-2-yl substituent.
- However, the phenyl group in the target compound may offer better lipophilicity for membrane penetration .
Compound B: (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one
- Key Difference: Substitutes the thienopyridine core with a phthalazin-2(1H)-yl group and introduces a diamino pyrimidine moiety.
- Impact: The phthalazine core may increase planarity, enhancing intercalation with DNA or enzyme active sites. The diamino pyrimidine group suggests antifolate activity, targeting dihydrofolate reductase (DHFR) in pathogens or cancer cells .
Physical and Spectral Properties
Discussion of Structural-Activity Relationships
- Electron-Donating vs. Withdrawing Groups: The chlorine atom in the thienopyridine core (electron-withdrawing) may stabilize the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions.
- Substituent Effects: The phenyl group in the target compound balances lipophilicity and aromatic interactions, whereas diamino pyrimidine in Compound B introduces hydrogen-bonding capability for enzyme targeting .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving cyclization and coupling reactions. A common approach is the condensation of a substituted thienopyridine precursor with a propenone derivative under basic conditions. Key parameters include:
- Catalyst selection : Use of anhydrous potassium carbonate or triethylamine to facilitate enolate formation.
- Solvent system : Polar aprotic solvents like DMF or acetonitrile at 60–80°C to enhance reaction efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the (E)-isomer selectively. Monitoring reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) is critical to avoid over-reaction.
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry unambiguously by determining dihedral angles between the thienopyridine and propenone moieties. For example, a similar compound showed a dihedral angle of 12.3° between aromatic rings, confirming the (E)-configuration .
- 1H NMR : Key signals include the vinyl proton (δ 7.8–8.1 ppm, doublet with J = 15–16 Hz) and aromatic protons (δ 6.9–7.5 ppm, multiplet). Integration ratios validate substituent positions .
- IR spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) confirm the α,β-unsaturated ketone backbone .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods are used to assess degradation?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
- Light sensitivity : Store in amber vials at –20°C to prevent photoisomerization.
- Thermal stability : Monitor via HPLC under forced degradation (e.g., 40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolysis of the enone system) are identified using LC-MS .
- Oxidative stability : Expose to 3% H₂O₂ and analyze using TLC to detect peroxide adducts.
Advanced Research Questions
Q. What strategies can resolve discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- DFT optimization : Compare calculated (B3LYP/6-311+G(d,p)) and experimental NMR shifts. For example, a Δδ > 0.5 ppm may indicate conformational flexibility or solvent effects not accounted for in simulations .
- Dynamic NMR (DNMR) : Resolve exchange broadening in cases of rotational isomerism by varying temperature (e.g., –40°C to 60°C) to "freeze" conformers .
- Crystallographic validation : Use single-crystal XRD to verify bond lengths and angles, which may differ from gas-phase DFT predictions due to crystal packing forces .
Q. How can reaction conditions be optimized to address low yields in the final cyclization step of the synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% while minimizing side reactions.
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) can enhance cyclization efficiency. For example, a Pd-mediated Heck coupling increased yield from 45% to 72% in related thienopyridine derivatives .
- Solvent-free conditions : Grind reactants with K₂CO₃ in a ball mill to achieve 85% conversion, reducing solvent waste .
Q. What approaches are used to establish structure-activity relationships (SAR) for this compound’s antimicrobial effects?
- Methodological Answer :
- Bioisosteric replacement : Substitute the chlorine atom with fluorine or methyl groups to assess electronic effects on bacterial membrane penetration. MIC assays against S. aureus and E. coli reveal optimal halogen size .
- Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify critical hydrogen bonds (e.g., between the enone carbonyl and Thr165). Validate with site-directed mutagenesis .
- In vivo toxicity profiling : Use Galleria mellonella larvae to correlate antimicrobial efficacy with host toxicity, ensuring therapeutic index >10 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
